methyl N-methyl-N-[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]glycinate
Overview
Description
Methyl N-methyl-N-[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]glycinate is a useful research compound. Its molecular formula is C14H21NO5 and its molecular weight is 283.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 283.14197277 g/mol and the complexity rating of the compound is 486. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Transformation of Cycloadducts
The 7-Oxabicyclo[2.2.1]hept-2-ene derivatives, related to the chemical structure of interest, are prepared using Diels-Alder reactions, with a focus on enantioselectivity and conversion to cyclohexenols. This demonstrates the compound's relevance in synthesizing complex molecular structures through Diels-Alder reactions (Yamamoto & Narasaka, 1995).
Role in Flavour Chemistry
Methylglyoxal (MGO) and glyoxal (GO), chemically related to the query compound, play significant roles in flavor chemistry, especially in the Maillard reaction, leading to aroma and color compounds formation. Their interaction with amino acids results in the formation of advanced glycation end products (AGEs), highlighting their biochemical significance (Wang & Ho, 2012).
Anionic Ring Expansion Reactions
Oxabicyclo[2.2.1]heptenones, structurally similar to the query compound, are studied for their anionic ring expansion reactions. These reactions are critical for synthesizing oxygenated cembranoids, showcasing the compound's potential in complex organic synthesis and molecular modifications (Xu, Weeresakare, & Rainier, 2001).
Asymmetric Synthesis in Aqueous Solution
Research on methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates, which are structurally related, focuses on asymmetric synthesis via Aza-Diels-Alder reactions. This highlights the compound's relevance in enantioselective synthesis and potential pharmaceutical applications (Waldmann & Braun, 1991).
Tubular Architectures from Polymers
The synthesis of polymers from compounds containing 7-oxabicyclo[2.2.1]hept-2-ene units leads to unique tubular architectures. This showcases the potential application of such compounds in the field of materials science and polymer chemistry (Percec et al., 1996).
Properties
IUPAC Name |
methyl 2-[methyl-(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl)amino]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5/c1-12(2)13(3)6-7-14(12,20-11(13)18)10(17)15(4)8-9(16)19-5/h6-8H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUAMVPKOPDHKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(OC2=O)C(=O)N(C)CC(=O)OC)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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